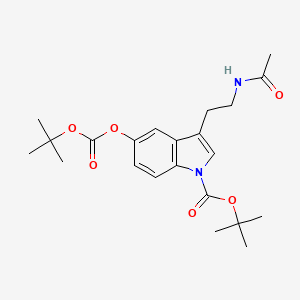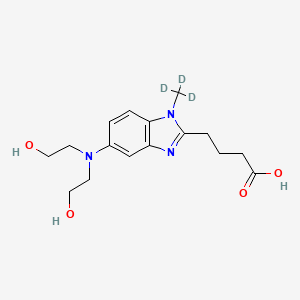
Dihydroxy Bendamustine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy Bendamustine-d3 (DBM-d3) is an innovative chemical compound that has the potential to revolutionize the way scientists and researchers approach lab experiments. DBM-d3 is a derivative of bendamustine, a drug commonly used to treat certain types of cancer. Its unique properties make it an attractive option for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Inhibition of STAT3 by Bendamustine
Bendamustine inhibits the signal transducer and activator of transcription 3 (STAT3), contributing to its anticancer effects. This inhibition is notably absent in the inactive metabolite dihydroxy bendamustine (HP2), indicating a specific action of bendamustine rather than its metabolites. The study reveals that bendamustine binds to STAT3, affecting its function as a transcriptional activator in cancer cell lines, through a mechanism that involves covalent bonds, highlighting its potential therapeutic applications beyond DNA alkylation (Iwamoto et al., 2017).
Pharmacokinetic and Pharmacodynamic Profile
Bendamustine undergoes rapid hydrolysis to form metabolites including monohydroxy-bendamustine and dihydroxy-bendamustine, with the latter showing little or no activity. This process and the minimal involvement of Cytochrome P450 1A2 in its elimination suggest a low likelihood of drug–drug interactions, providing a pharmacokinetic foundation for its use in specific patient populations without significant alteration in systemic exposure due to age, race, or sex (Darwish et al., 2015).
Metabolite Profiling in Human Urine
A study on the metabolite profiling of bendamustine in human urine after administration reveals extensive metabolism involving various conversions and conjugations, including hydrolysis (the primary pathway), cysteine conjugation, and subsequent biotransformation. This comprehensive metabolite profile indicates the drug's complex metabolism and the role of its derivatives in therapeutic efficacy and safety (Dubbelman et al., 2012).
Synthesis of Deuterium-Labeled Bendamustine
Research on the synthesis of deuterium-labeled bendamustine, including dihydroxy bendamustine-d3, has led to an effective method using DCl as a catalyst and D2O as a deuterium source. This process allows for high deuterium incorporation, providing a valuable tool for clinical studies and a deeper understanding of bendamustine's pharmacokinetics and dynamics, offering insights into its metabolic pathways and potential interactions (Liu et al., 2018).
Wirkmechanismus
Target of Action
Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Bendamustine, from which this compound is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .
Result of Action
The primary result of this compound’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
Eigenschaften
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


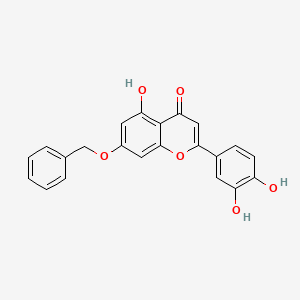

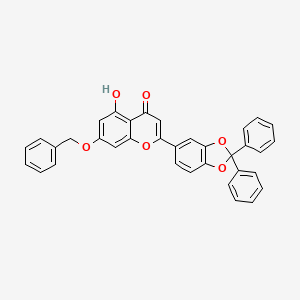
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
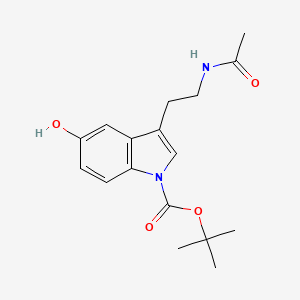
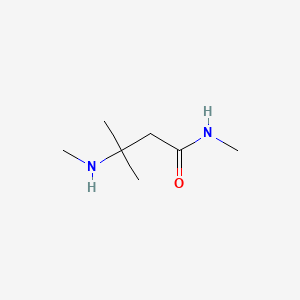

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)
